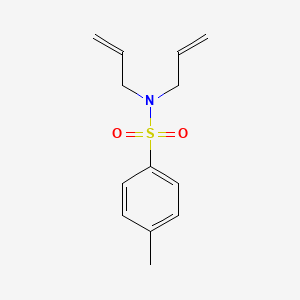

N,N-diallyl-4-methylbenzenesulfonamide

Overview

Description

N,N-Diallyl-4-methylbenzenesulfonamide: is an organic compound with the molecular formula C₁₃H₁₇NO₂S and a molecular weight of 251.35 g/mol . It is characterized by the presence of two allyl groups attached to the nitrogen atom and a methyl group attached to the benzene ring, which is further substituted with a sulfonamide group. This compound is typically found as a colorless or white to yellow powder, crystals, or liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N,N-diallyl-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with diallylamine .

Reaction Conditions: The reaction is usually carried out in the presence of a base such as or to neutralize the hydrochloric acid formed during the reaction.

Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods:

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N,N-diallyl-4-methylbenzenesulfonamide can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

Oxidation Reactions: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

Polymerization Reactions: The compound can act as a cross-linking agent in polymerization reactions, enhancing the thermal stability and mechanical properties of polymers.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Transition metal catalysts such as palladium or ruthenium complexes.

Major Products:

Epoxides: Formed from the oxidation of allyl groups.

Substituted Sulfonamides: Formed from nucleophilic substitution reactions.

Cross-linked Polymers: Formed from polymerization reactions.

Scientific Research Applications

Polymer Chemistry

N,N-Diallyl-4-methylbenzenesulfonamide is extensively used in polymer chemistry due to its ability to act as a cross-linking agent. This property is crucial for:

- Improving Thermal Stability: Enhances the heat resistance of polymers.

- Mechanical Properties: Increases tensile strength and durability of polymeric materials.

Case Study:

In studies involving the synthesis of high-performance polymers, this compound has been shown to significantly improve the mechanical properties of epoxy resins and thermosetting plastics. The incorporation of this compound leads to materials that withstand higher temperatures and exhibit better structural integrity under stress.

Drug Development

The sulfonamide moiety has been historically significant in medicinal chemistry, particularly for its antibacterial properties. This compound is being investigated for:

- Antitumor Activity: Preliminary studies suggest potential efficacy against various cancer cell lines due to its structural features that may interact with biological targets .

- Antimicrobial Properties: Similar compounds have been shown to possess antibacterial and antifungal activities, paving the way for new therapeutic agents .

Research Findings:

A study highlighted the synthesis of small sulfonamide molecules mimicking known drug candidates, indicating that this compound could be a viable candidate for further exploration in drug design .

Material Science

In material science, this compound is utilized for developing advanced materials with enhanced properties:

- High-performance Polymers: Its use in industrial applications includes the production of resins that require specific performance characteristics such as flexibility and resistance to chemicals.

Catalysis

This compound also serves as a ligand in transition metal-catalyzed reactions:

Mechanism of Action

The mechanism of action of N,N-diallyl-4-methylbenzenesulfonamide is primarily based on its ability to participate in various chemical reactions due to the presence of reactive allyl groups and the sulfonamide moiety. The allyl groups can undergo polymerization and cross-linking reactions, while the sulfonamide group can engage in nucleophilic substitution reactions . These properties make it a versatile compound in both synthetic and industrial applications.

Comparison with Similar Compounds

N,N-Diethyl-4-methylbenzenesulfonamide: Similar structure but with ethyl groups instead of allyl groups.

N,N-Diallyl-4-toluenesulfonamide: Similar structure but with a toluene ring instead of a benzene ring.

Uniqueness:

Biological Activity

N,N-Diallyl-4-methylbenzenesulfonamide (CAS Number: 351447) is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article provides an overview of its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 253.34 g/mol. The compound features two allyl groups attached to the nitrogen atom of the sulfonamide structure, which enhances its reactivity compared to other sulfonamides.

Synthesis Methods:

- Initial Reaction : The synthesis typically begins with the reaction of 4-methylbenzenesulfonyl chloride with diallylamine.

- Reduction : The resulting nitro compound can be reduced to yield the amine form.

- Microwave-Assisted Synthesis : This method can optimize yields and reduce reaction times significantly.

Antibacterial Properties

This compound has been studied for its potential antibacterial activity. The mechanism involves inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis, thus preventing bacterial growth and replication.

Table 1: Antibacterial Activity Comparison

| Compound | Inhibition Concentration (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 32 | Inhibition of dihydropteroate synthase |

| Sulfamethoxazole | 16 | Inhibition of dihydropteroate synthase |

| Trimethoprim | 8 | Inhibition of dihydrofolate reductase |

Interaction with Proteins and Enzymes

Research indicates that this compound interacts with various proteins and enzymes, potentially influencing their activity. Notably, it may inhibit metabolic enzymes involved in cellular processes, suggesting applications in modulating signal transduction pathways and cell cycle control .

Case Studies

- Heat Shock Protein Interaction : A study demonstrated that this compound affects the function of heat shock proteins, which are essential for protein folding under stress conditions. This interaction could have implications for diseases where protein misfolding is a factor.

- Enzyme Inhibition : Experimental results showed that this compound significantly inhibited certain metabolic enzymes in vitro, indicating its potential as a therapeutic agent in metabolic disorders .

Research Findings

Recent studies have focused on the catalytic applications of this compound in organic synthesis, particularly in ring-closing metathesis reactions. It has been observed that this compound can serve as a diene substrate in reactions catalyzed by advanced Ru(II)-alkylidene complexes, achieving conversion rates exceeding 90% under optimized conditions .

Table 2: Catalytic Activity in Ring-Closing Metathesis

| Catalyst Type | Conversion Rate (%) | Reaction Conditions |

|---|---|---|

| Hoveyda-Grubbs Catalyst | 96 | Refluxing dichloromethane |

| Grubbs Catalyst | <40 | Room temperature |

Properties

IUPAC Name |

4-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXHMBXWZHCSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325916 | |

| Record name | N,N-diallyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50487-72-4 | |

| Record name | 50487-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 50487-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-diallyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diallyl-4-methylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.